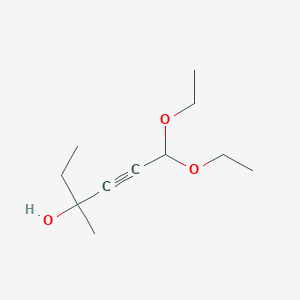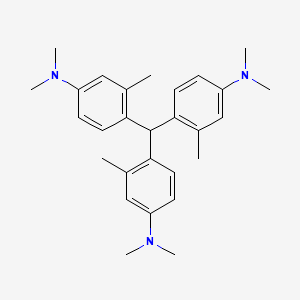
4,4',4''-Methanetriyltris(N,N,3-trimethylaniline)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’,4’'-Methanetriyltris(N,N,3-trimethylaniline) is an organic compound known for its unique structural properties and diverse applications. It is a derivative of aniline, characterized by the presence of three trimethylaniline groups attached to a central methane carbon atom. This compound is of significant interest in various fields, including organic synthesis, materials science, and industrial chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’,4’'-Methanetriyltris(N,N,3-trimethylaniline) typically involves the reaction of trimethylaniline with formaldehyde under acidic or basic conditions. The process can be summarized as follows:
Condensation Reaction: Trimethylaniline reacts with formaldehyde in the presence of an acid or base catalyst to form the intermediate compound.
Purification: The intermediate is then purified through recrystallization or chromatography to obtain the final product.
Industrial Production Methods: In industrial settings, the production of 4,4’,4’'-Methanetriyltris(N,N,3-trimethylaniline) is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions: 4,4’,4’'-Methanetriyltris(N,N,3-trimethylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where the trimethylaniline groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, solvent (e.g., ethanol, tetrahydrofuran).
Substitution: Electrophiles (e.g., halogens, nitro groups), catalysts (e.g., Lewis acids).
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Functionalized trimethylaniline derivatives.
科学研究应用
4,4’,4’'-Methanetriyltris(N,N,3-trimethylaniline) has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and polymers, where it imparts desirable properties such as color stability and thermal resistance.
作用机制
The mechanism of action of 4,4’,4’'-Methanetriyltris(N,N,3-trimethylaniline) involves its interaction with molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also interact with biological macromolecules, such as proteins and nucleic acids, through non-covalent interactions, influencing their function and activity.
相似化合物的比较
4,4’,4’'-Methanetriyltris(N,N-dipropylaniline): Similar structure but with dipropylaniline groups instead of trimethylaniline.
4,4’,4’'-Methanetriyltris(N,N-dimethylaniline): Contains dimethylaniline groups, differing in the degree of methylation.
4,4’,4’'-Methanetriyltris(N,N-diphenylaniline): Features diphenylaniline groups, providing different steric and electronic properties.
Uniqueness: 4,4’,4’'-Methanetriyltris(N,N,3-trimethylaniline) is unique due to its specific trimethylaniline groups, which confer distinct electronic and steric characteristics. These properties make it particularly useful in applications requiring precise control over molecular interactions and reactivity.
属性
CAS 编号 |
24619-07-6 |
|---|---|
分子式 |
C28H37N3 |
分子量 |
415.6 g/mol |
IUPAC 名称 |
4-[bis[4-(dimethylamino)-2-methylphenyl]methyl]-N,N,3-trimethylaniline |
InChI |
InChI=1S/C28H37N3/c1-19-16-22(29(4)5)10-13-25(19)28(26-14-11-23(30(6)7)17-20(26)2)27-15-12-24(31(8)9)18-21(27)3/h10-18,28H,1-9H3 |
InChI 键 |
LYCNQAIOLGIAFA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)N(C)C)C(C2=C(C=C(C=C2)N(C)C)C)C3=C(C=C(C=C3)N(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


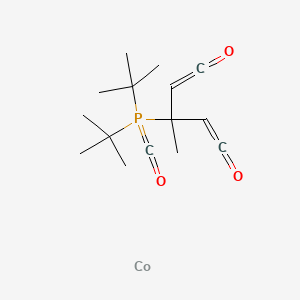
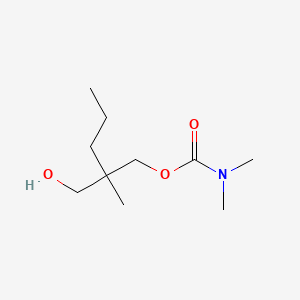
![4-Chloro-2-({(e)-[4-(dimethylamino)phenyl]methylidene}amino)phenol](/img/structure/B14696718.png)
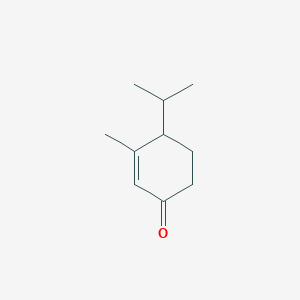

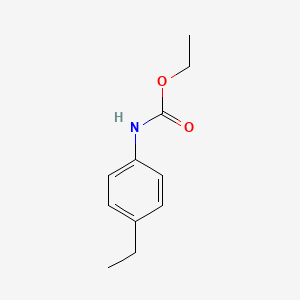
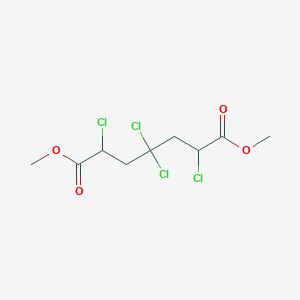


![ethyl N-[4-[4-(ethoxycarbonylamino)phenyl]sulfonylphenyl]carbamate](/img/structure/B14696749.png)

